molecular formula C10H11N3S B2819461 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine CAS No. 737808-15-0

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine

Cat. No.: B2819461
CAS No.: 737808-15-0
M. Wt: 205.28
InChI Key: UNRIOSZJTUNHIA-UHFFFAOYSA-N
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Description

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine is a heterocyclic compound containing a thiadiazine ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the thiadiazine ring imparts unique chemical properties, making it a valuable target for synthetic and application-oriented research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzenesulfonyl chloride with thiosemicarbazide, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

    Substitution: Halides, alkoxides; reactions may require the presence of a catalyst or elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Halogenated or alkoxylated derivatives

Scientific Research Applications

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Similar Compounds

    5-(4-methylphenyl)-5H-dibenzo[a,d]cyclohepten-5-ol: Another compound with a similar aromatic structure but different functional groups.

    4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide: A compound with a pyrazole ring and similar substituents.

Uniqueness

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine is unique due to the presence of the thiadiazine ring, which imparts distinct chemical properties. This ring structure allows for diverse chemical reactivity and potential bioactivity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-methylphenyl)-6H-1,3,4-thiadiazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-2-4-8(5-3-7)9-6-14-10(11)13-12-9/h2-5H,6H2,1H3,(H2,11,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRIOSZJTUNHIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(SC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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